molecular formula C7H5Cl B14525031 Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- CAS No. 62411-98-7

Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro-

Cat. No.: B14525031
CAS No.: 62411-98-7
M. Wt: 124.57 g/mol
InChI Key: UVFAUFOUOINLHY-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- is a derivative of bicyclo[4.1.0]hepta-1,3,5-triene, a compound known for its unique bicyclic structure. This compound is characterized by the presence of a chlorine atom at the third position, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- typically involves the chlorination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through various methods, including:

    Direct Chlorination: This method involves the direct addition of chlorine to bicyclo[4.1.0]hepta-1,3,5-triene under controlled conditions.

    Substitution Reactions: Another approach is to substitute a hydrogen atom in bicyclo[4.1.0]hepta-1,3,5-triene with a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[4.1.0]hepta-1,3,5-triene or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of bicyclo[4.1.0]hepta-1,3,5-triene.

Scientific Research Applications

Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- involves its interaction with various molecular targets. The chlorine atom plays a crucial role in its reactivity, influencing the compound’s ability to undergo substitution and other reactions. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the chlorine substitution.

    Bicyclo[4.1.0]hepta-1,3,5-triene, 2,5-diphenyl-: A derivative with phenyl groups at positions 2 and 5.

    Cyclohepta-1,3,5-triene: A related compound with a different ring structure.

Uniqueness

Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- is unique due to the presence of the chlorine atom, which significantly alters its chemical properties and reactivity compared to its parent compound and other derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

62411-98-7

Molecular Formula

C7H5Cl

Molecular Weight

124.57 g/mol

IUPAC Name

3-chlorobicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C7H5Cl/c8-7-2-1-5-3-6(5)4-7/h1-2,4H,3H2

InChI Key

UVFAUFOUOINLHY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C1C=C(C=C2)Cl

Origin of Product

United States

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